![molecular formula C15H14BrNO3S B2823648 N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide CAS No. 338955-76-3](/img/structure/B2823648.png)
N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide” is a chemical compound . It has a molecular formula of C15H14BrNOS .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide. The specific synthesis of “this compound” would likely involve the reaction of 2-[(4-bromophenyl)sulfonyl]ethylamine with benzoic acid or a derivative thereof.Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring attached to a carboxamide group, with a sulfonyl group further attached to an ethyl chain . The bromophenyl group is attached to the sulfonyl group .Chemical Reactions Analysis
The compound, like other sulfonamides, could potentially undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Aromatic sulfonamide inhibitors, including compounds structurally related to N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide, have been prepared and assayed as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds exhibited nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L, showing different activities for the studied isoenzymes with the lowest affinity against isoenzyme hCA XII (Supuran et al., 2013).
Novel Reagent for Cyclocondensation Reactions
N-bromo sulfonamide reagents, similar to this compound, have been synthesized and characterized for their efficiency as catalysts in synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This methodology offers advantages like the use of non-toxic materials, high yields, and clean workup (Khazaei et al., 2014).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to the mentioned compound, has revealed their potency in vitro Purkinje fiber assays comparable to that of known selective class III agents. These studies indicate the potential of the 1H-imidazol-1-yl moiety as a viable replacement for producing class III electrophysiological activity in N-substituted benzamide series (Morgan et al., 1990).
Gastro-oesophageal Reflux Disease Treatment
JNJ‐26070109, a novel antagonist at cholecystokinin CCK2 receptors, which shares a similar functional group to this compound, has shown efficacy in inhibiting gastric acid secretion and preventing omeprazole‐induced acid rebound in rats. This represents a novel mechanism for the treatment of gastro‐oesophageal reflux disease (GORD) (Barrett et al., 2012).
Inhibitors of Plasmodium falciparum Enoyl‐ACP Reductase
Bromo‐benzothiophene carboxamide derivatives, similar to this compound, have been identified as potent, slow tight binding inhibitors of Plasmodium enoyl‐acyl carrier protein (ACP) reductase (PfENR), showing promise for the development of potent antimalarials (Banerjee et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c16-13-6-8-14(9-7-13)21(19,20)11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWFAKQPPDFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)
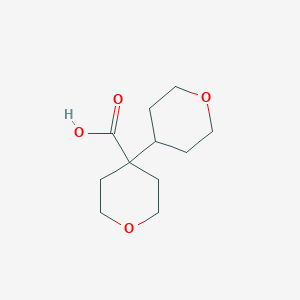
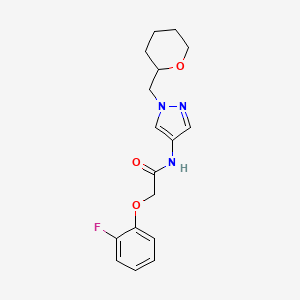
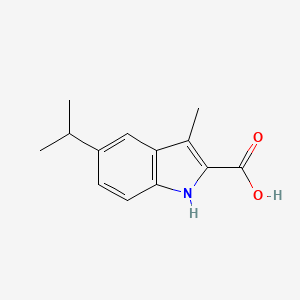
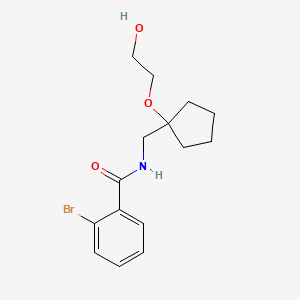
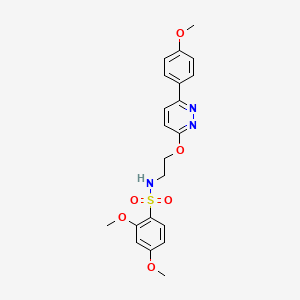
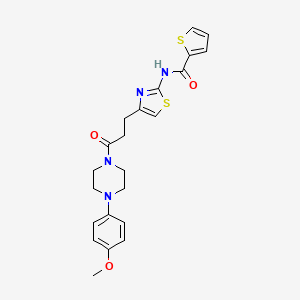
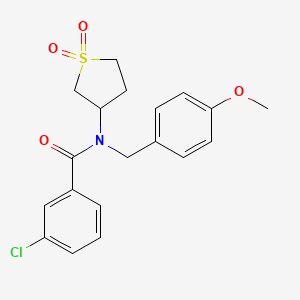

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)
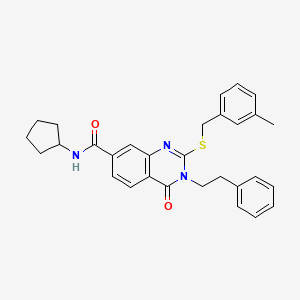
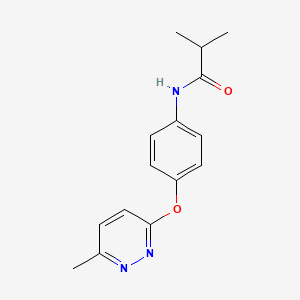

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)